

Application Note & Protocol: Preparation of AMP-PNP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMP-PNP	
Cat. No.:	B1197032	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-(β , γ -imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, rendering the terminal phosphate bond resistant to cleavage by most ATPases.[5][6] This stability makes **AMP-PNP** an invaluable tool for studying ATP-dependent processes, as it can bind to the ATP-binding sites of enzymes without being consumed.[1][2][7] It is widely used to lock enzymes in an ATP-bound conformational state, thereby facilitating the study of enzyme kinetics, protein-ligand interactions, molecular motor functions, and signal transduction pathways.[7][8]

This document provides a detailed protocol for the preparation, storage, and handling of **AMP-PNP** stock solutions to ensure their stability and performance in various biochemical and molecular biology applications.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and recommended handling conditions for **AMP-PNP**. It is critical to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations, as it can vary based on the salt form and degree of hydration.[9]

Parameter	Value / Recommendation	Source(s)
Molecular Formula	C10H17N6O12P3 (free acid)	[8][10]
Molecular Weight	~506.2 g/mol (free acid)	[8][10]
~529.9 g/mol (tetralithium salt)	[4][5][9]	
Recommended Solvent	Ultrapure Water	[1][5][8]
Solubility in Water	Up to 50 mg/mL or ~50 mM	[4][5][11]
Common Stock Conc.	10 mM - 100 mM	[1][5][8]
Working pH	7.0 - 7.5 (Crucial for stability)	[1][8]
Storage (Powder)	-20°C, dry	[1][3][5]
Storage (Aliquots)	-70°C to -80°C (long-term)	[1][2][5]
-20°C (short-term)	[2]	
Solution Stability	3-6 months at -80°C	[1][2][5]
~1 month at -20°C	[2]	
~1 week after thawing	[1][8]	_

Experimental Protocol

This protocol describes the preparation of a 100 mM **AMP-PNP** stock solution. Adjustments can be made based on the desired final concentration.

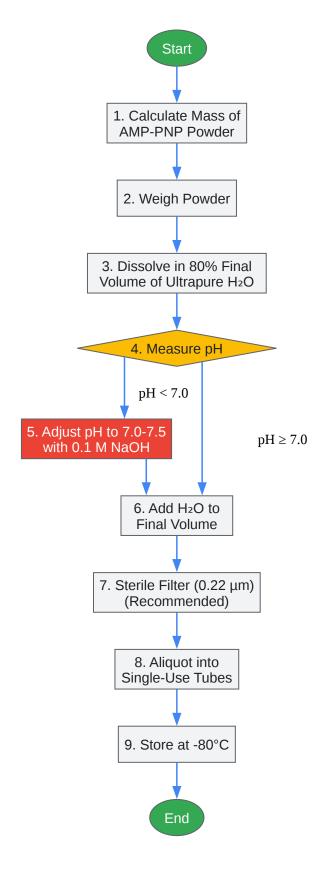
I. Materials

- AMP-PNP powder (tetralithium salt or other form)
- Ultrapure, nuclease-free water
- 1 M HEPES buffer, pH 7.4 (optional)
- 0.1 M NaOH solution for pH adjustment

- Sterile, nuclease-free microcentrifuge tubes
- Sterile 0.22 μm syringe filters
- II. Equipment
- Analytical balance
- · Calibrated pH meter with a micro-electrode
- Vortex mixer
- · Pipettes and sterile filter tips
- -80°C Freezer
- III. Procedure
- Calculate Required Mass:
 - Determine the required volume of your stock solution (e.g., 1 mL).
 - Use the batch-specific molecular weight (MW) from the Certificate of Analysis for your
 AMP-PNP powder. For this example, we will use the MW of the tetralithium salt (529.93 g/mol).
 - Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x MW (g/mol)
 - Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 0.001 L x 529.93 g/mol = 0.05299 g = 53.0 mg
- Dissolution:
 - Carefully weigh the calculated amount of AMP-PNP powder and place it in a sterile microcentrifuge tube.
 - $\circ~$ Add approximately 80% of the final desired volume of ultrapure water (e.g., 800 μL for a final volume of 1 mL).

- Close the tube and vortex gently until the powder is completely dissolved.
- pH Adjustment (Critical Step):
 - AMP-PNP is highly unstable and prone to hydrolysis in acidic conditions.[5] It is essential
 to ensure the final solution is at a neutral to slightly alkaline pH.
 - Measure the pH of the solution using a calibrated micro-pH electrode.
 - If the pH is below 7.0, add small increments (1-2 μL) of 0.1 M NaOH, mixing and remeasuring the pH after each addition until it stabilizes between 7.0 and 7.5. A pH of 7.4 is ideal for many biological assays.[1][8]
- Final Volume Adjustment:
 - Once the pH is adjusted, add ultrapure water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix gently.
- Sterilization and Aliquoting:
 - For applications requiring sterile conditions, filter the solution through a 0.22 μm sterile syringe filter into a new sterile tube.[2]
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile, nuclease-free microcentrifuge tubes.[2]
- · Storage:
 - Store the aliquots at -80°C for long-term stability (up to 6 months).
 - For short-term use, storage at -20°C is acceptable for up to one month.[2]
 - Once an aliquot is thawed, it should be kept on ice and used within one week.[1][8] Do not refreeze thawed aliquots.[1][8]

IV. Quality Control



- The purity of the prepared stock solution can be verified using methods such as HPLC if required.[8]
- For critical experiments, consider performing a functional assay (e.g., an ATPase inhibition assay) to confirm the activity of the prepared AMP-PNP solution. Some studies have also used mass spectrometry to confirm the molecular mass of the compound before use.[12]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of an **AMP-PNP** stock solution.

Click to download full resolution via product page

Caption: Workflow for **AMP-PNP** stock solution preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hypermol.com [hypermol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMp-PNP Adenylyl-imidodiphosphate AMp-PNP [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. AMp-PNP Adenylyl-imidodiphosphate AMp-PNP [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMP-PNP 100mM, pH 7.4 Hypermol [hypermol.com]
- 9. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 10. AMP-PNP I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 11. chembk.com [chembk.com]
- 12. protein.bio.msu.ru [protein.bio.msu.ru]
- To cite this document: BenchChem. [Application Note & Protocol: Preparation of AMP-PNP Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197032#protocol-for-preparing-amp-pnp-stock-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com